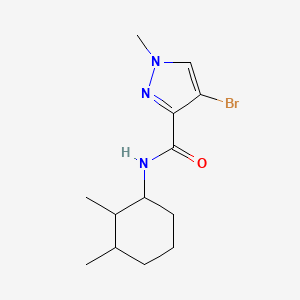![molecular formula C11H12N4O4 B10900615 methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-1H-pyrazole-3-carboxylate](/img/structure/B10900615.png)
methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an isoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with methyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves the methylation of the pyrazole ring to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
- 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester
- 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
Uniqueness
METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isoxazole moiety enhances its potential as an enzyme inhibitor and contributes to its diverse biological activities .
Propiedades
Fórmula molecular |
C11H12N4O4 |
|---|---|
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-6-4-9(14-19-6)12-10(16)8-5-7(11(17)18-3)13-15(8)2/h4-5H,1-3H3,(H,12,14,16) |
Clave InChI |
QRUWJMLAGTZLTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C2=CC(=NN2C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900534.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10900546.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B10900553.png)
![6-(2-Chlorophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10900556.png)
![2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B10900569.png)
![1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B10900572.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B10900577.png)
![3-methyl-1-oxo-2-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10900580.png)
![2-chloro-4-{5-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10900582.png)
![N-[3-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B10900590.png)
![(2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10900598.png)
![{4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-2-ethoxyphenoxy}acetic acid](/img/structure/B10900606.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10900619.png)

